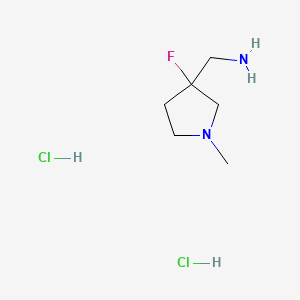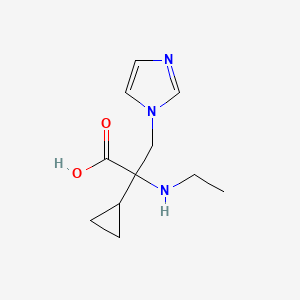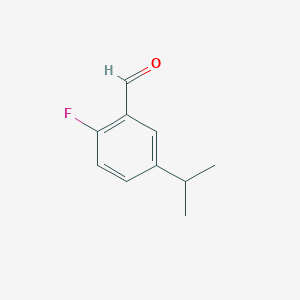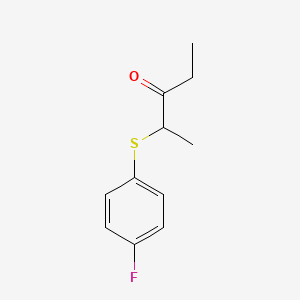
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and methyl groups, along with the triazole ring, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile precursor reacts with reactive cumulenes . Another approach involves the use of microwave irradiation to facilitate the cyclization process . These methods often require specific reaction conditions, such as controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of hydrogen atoms.
Major Products
Oxidation: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-methanol.
Substitution: The products vary depending on the substituent introduced into the triazole ring.
Aplicaciones Científicas De Investigación
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell. The compound may also interact with other molecular pathways, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole compound without the cyclopropyl and aldehyde groups.
3-methyl-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,2,4-triazole-3-carboxylate: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde lies in its specific combination of functional groups. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group provides a reactive site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10-6(4-11)8-7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
ZHYWGGIXDFKUIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


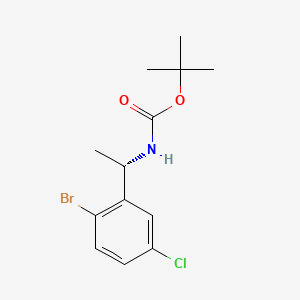
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
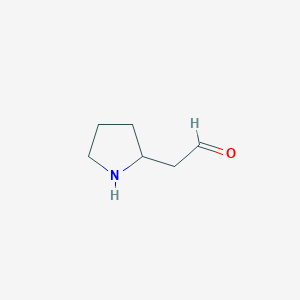
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
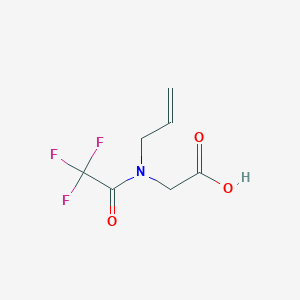
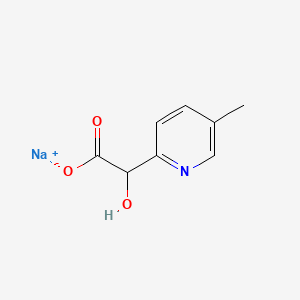
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
